

## Mizacorat Efficacy: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An objective comparison of **Mizacorat**'s performance against traditional glucocorticoids, supported by clinical trial data and mechanistic insights.

**Mizacorat** (AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under development by AstraZeneca for the treatment of rheumatoid arthritis.[1] It is designed to provide anti-inflammatory efficacy comparable to traditional glucocorticoids, such as prednisolone, but with an improved safety profile.[2] This guide provides a comprehensive cross-validation of **Mizacorat**'s efficacy data, intended for researchers, scientists, and drug development professionals.

## **Comparative Efficacy Data**

A key clinical study evaluating the efficacy of **Mizacorat** was a Phase IIa, randomized, double-blind, parallel-group study comparing **Mizacorat** to prednisolone in patients with active rheumatoid arthritis.[1][3][4] The primary endpoint of this study was the change from baseline in the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP) at day 15. Secondary endpoints included the proportion of patients achieving American College of Rheumatology (ACR) 20, 50, and 70 response criteria.



| Efficacy Endpoint                                 | Mizacorat<br>(AZD9567) 40 mg                     | Prednisolone 20<br>mg                         | Key Findings                                                                                                             |
|---------------------------------------------------|--------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Change in DAS28-<br>CRP from Baseline<br>(Day 15) | Similar improvement<br>to prednisolone           | Similar improvement<br>to Mizacorat           | No clinically meaningful difference between the two groups (least-squares mean difference: 0.47, 95% CI: -0.49 to 1.43). |
| ACR20 Response                                    | Similar proportion of responders to prednisolone | Similar proportion of responders to Mizacorat | Proportions were numerically lower with Mizacorat.                                                                       |
| ACR50 Response                                    | Similar proportion of responders to prednisolone | Similar proportion of responders to Mizacorat | Proportions were numerically lower with Mizacorat.                                                                       |
| ACR70 Response                                    | Similar proportion of responders to prednisolone | Similar proportion of responders to Mizacorat | Proportions were numerically lower with Mizacorat.                                                                       |

# Mechanism of Action: Differentiating Mizacorat from Conventional Glucocorticoids

**Mizacorat**'s mechanism of action as a selective glucocorticoid receptor modulator (SGRM) is key to its potential for an improved therapeutic window. Unlike conventional glucocorticoids, which broadly activate the glucocorticoid receptor (GR), SGRMs aim to preferentially induce the transrepression of pro-inflammatory genes while minimizing the transactivation of genes associated with metabolic side effects.

The anti-inflammatory effects of glucocorticoids are largely mediated through the transrepression of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1). Conversely, many of the adverse effects are linked to the transactivation of other genes. **Mizacorat** is designed to favor the transrepression pathway,



thereby uncoupling the desired anti-inflammatory effects from the undesired metabolic and other side effects.



Click to download full resolution via product page



Caption: Mizacorat's selective GR modulation.

## **Experimental Protocols**

The primary clinical evidence for **Mizacorat**'s efficacy comes from a Phase IIa, randomized, double-blind, parallel-group, multicenter study.

- Study Design: Patients with active rheumatoid arthritis were randomized on a 1:1 basis to receive either **Mizacorat** 40 mg or prednisolone 20 mg orally once daily for 14 days.
- Patient Population: The study enrolled patients with active rheumatoid arthritis despite stable treatment with conventional and/or biological disease-modifying antirheumatic drugs (DMARDs).
- Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the DAS28-CRP score at day 15. The DAS28-CRP is a composite score that measures disease activity in 28 joints, taking into account tender and swollen joint counts, C-reactive protein levels, and the patient's global health assessment.
- Secondary Outcome Measures: Secondary endpoints included the proportion of subjects
  achieving ACR20, ACR50, and ACR70 responses. The ACR response criteria require a
  specific percentage of improvement in tender and swollen joint counts, along with
  improvement in at least three of five other criteria: patient's global assessment of disease
  activity, physician's global assessment of disease activity, patient's assessment of pain, Creactive protein or erythrocyte sedimentation rate, and a measure of functional disability.





Click to download full resolution via product page

Caption: Phase IIa clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9567 [openinnovation.astrazeneca.com]
- 3. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mizacorat Efficacy: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605787#cross-validation-of-mizacorat-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com